N-butyl-2-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-8-12-11(14)9-6-4-5-7-10(9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNIXNMRAQAEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366758 | |
| Record name | N-butyl-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5352-10-3 | |
| Record name | N-butyl-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for N Butyl 2 Nitrobenzamide and Its Derivatives
Classical Amide Condensation Approaches to Nitrobenzamide Synthesis
The traditional synthesis of nitrobenzamides, including N-butyl-2-nitrobenzamide, predominantly relies on the direct condensation of a carboxylic acid derivative with an amine. These methods are valued for their reliability and scalability.
Utilization of Acyl Chloride Intermediates and Amine Coupling
A primary and highly effective route for synthesizing this compound involves the reaction of 2-nitrobenzoyl chloride with n-butylamine. This reaction, a classic example of the Schotten-Baumann reaction, proceeds by the nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases a chloride ion. mdpi.commdpi.com
The general protocol involves dissolving the amine and triethylamine (B128534) (which acts as a base to neutralize the liberated HCl) in a suitable solvent like dichloromethane. The acyl chloride, dissolved in the same solvent, is then added dropwise, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. mdpi.commdpi.com After the addition, the reaction is often allowed to proceed to completion at room temperature. mdpi.com The direct reaction between nitroarenes and acyl halides mediated by iron dust in water has also been reported as a method for synthesizing N-aryl amides. nih.gov
Table 1: Representative Amide Synthesis via Acyl Chloride Route
| Acyl Chloride | Amine | Base | Solvent | Product |
|---|---|---|---|---|
| 4-nitrobenzoyl chloride | 2-(3-chlorophenyl)ethan-1-amine | Triethylamine | Dichloromethane | N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com |
| 2-nitrobenzoyl chloride | 3-(aminomethyl)pyridine | Triethylamine | Methylene (B1212753) chloride | 3-(N-(2-nitrobenzoyl)aminomethyl)pyridine prepchem.com |
This table presents examples of amide synthesis using the acyl chloride method, illustrating the general applicability of the reaction conditions.
Dehydrating Agent Application (e.g., Thionyl Chloride, Phosphorus Trichloride) and Reaction Optimization
When starting from the carboxylic acid, 2-nitrobenzoic acid, a dehydrating or activating agent is necessary to facilitate amide bond formation. These agents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.
Thionyl Chloride (SOCl₂): Thionyl chloride is widely used to convert carboxylic acids into their corresponding acyl chlorides. reddit.com The reaction between 2-nitrobenzoic acid and thionyl chloride, often performed under reflux, yields 2-nitrobenzoyl chloride. prepchem.comorgsyn.org The excess, volatile thionyl chloride can be removed by distillation, and the resulting crude acyl chloride is often used directly in the subsequent coupling reaction with the amine without further purification. mdpi.comprepchem.com Solvent-free conditions using thionyl chloride at room temperature have also been developed for the synthesis of substituted benzamides from benzoic acids and amines, offering an environmentally friendly and efficient alternative. researchgate.netresearchgate.net
Phosphorus Trichloride (B1173362) (PCl₃): Phosphorus trichloride is another reagent capable of converting carboxylic acids to acyl chlorides. orgsyn.org It has been described as a method for preparing p-nitrobenzoyl chloride from p-nitrobenzoic acid. orgsyn.org More recently, an iodine-promoted method using PCl₃ has been developed for the direct, one-step conversion of various amides and esters into acid chlorides. researchgate.net While effective, phosphorus-based reagents like PCl₃ and phosphorus pentachloride (PCl₅) can generate phosphorus-containing byproducts (like phosphonic acid) that require removal during workup. orgsyn.orgresearchgate.net
Optimization of these reactions often involves adjusting the stoichiometry of the activating agent and managing the reaction temperature. For instance, using an excess of thionyl chloride ensures complete conversion of the carboxylic acid. orgsyn.org
Solvent Systems and Temperature Effects on Reaction Efficiency
The choice of solvent and the control of temperature are critical parameters that significantly influence the efficiency, rate, and purity of the product in amide synthesis.
Solvent Systems: Aprotic solvents are generally preferred for these reactions. Dichloromethane and toluene (B28343) are common choices for the synthesis of acyl chlorides and the subsequent amidation. prepchem.com Dichloromethane is particularly favored for the amine coupling step due to its inertness and ease of removal post-reaction. mdpi.commdpi.com Studies on the solubility of related compounds like p-nitrobenzamide show high solubility in polar aprotic solvents such as DMSO and DMF, and lower solubility in water and n-butanol. acs.org The polarity of the solvent can also influence the excited states of nitroaromatic compounds, which can be a factor in photochemically driven reactions. nih.gov For some direct condensation reactions, higher boiling point solvents like o-dichlorobenzene may be used. google.com
Temperature Effects: Amide bond formation from an acyl chloride is typically exothermic. Therefore, initial cooling (e.g., to 0 °C) is common practice to control the reaction rate and prevent side reactions. mdpi.comprepchem.com After the initial addition, the reaction is usually allowed to warm to room temperature to ensure it proceeds to completion. For direct condensation of a carboxylic acid and an amine, elevated temperatures are often required to drive off the water byproduct. acsgcipr.orgresearchgate.net However, high temperatures can also lead to the degradation of reactants or products. acsgcipr.org The hydrolysis of amides, the reverse reaction, also has a high activation energy, which is why amide bonds are generally stable at room temperature. quora.com The interaction between water and amide carbonyls has been shown to weaken with increasing temperature, a phenomenon observed even before protein unfolding. nih.gov
Catalytic Strategies in Nitrobenzamide Formation
Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency, selectivity, and environmental profile of amide bond formation.
Palladium-Catalyzed Aminocarbonylation Reactions for Analogous Structures
Palladium-catalyzed aminocarbonylation represents a powerful method for constructing amide bonds. dntb.gov.uanih.gov This reaction typically involves the coupling of an aryl halide (like a bromo- or iodo-nitrobenzene) with an amine and carbon monoxide (CO) in the presence of a palladium catalyst. nih.govresearchgate.net This approach is highly valued for its tolerance of various functional groups and often proceeds under moderate conditions. dntb.gov.uaresearchgate.net
A significant advancement in this area is the development of methods that avoid the use of toxic CO gas by employing CO surrogates. For example, formic acid and carbodiimides have been used as an in-situ source of CO in palladium-catalyzed aminocarbonylation reactions. chemistryviews.org These reactions provide the desired amides from aryl halides in an efficient manner. chemistryviews.org The mechanism of these reactions is complex and involves several steps, including oxidative addition of the aryl halide to the palladium catalyst, CO insertion, and reductive elimination to form the final amide product. nih.gov
Application of Heterogeneous Catalysts (e.g., Cobalt Oxide Nanoparticles) in Amidation Reactions
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. Cobalt-based nanoparticles have emerged as effective catalysts for various organic transformations, including amidation.
Supported cobalt oxide nanoparticles have been shown to be efficient catalysts for amidation reactions, demonstrating good to excellent yields with a range of substituted aromatic compounds. researchgate.net More specifically, cobalt nanoparticles supported on carbon have been developed for the N-alkylation of primary amides with alcohols. rsc.orgrsc.org This "borrowing hydrogen" methodology involves the catalyst facilitating the dehydrogenation of an alcohol to an aldehyde, which then condenses with the amide, followed by hydrogenation of the resulting imine. rsc.org While this is an N-alkylation rather than a direct formation from a carboxylic acid, it highlights the versatility of cobalt nanoparticle catalysis in forming C-N bonds relevant to amide structures. Cobalt nanoparticles immobilized on magnetic chitosan (B1678972) have also been prepared and used for other coupling reactions, demonstrating the ongoing development in creating reusable and robust cobalt catalysts. acs.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-nitrobenzoyl chloride |
| n-butylamine |
| Triethylamine |
| Dichloromethane |
| Hydrochloric acid (HCl) |
| 4-nitrobenzoyl chloride |
| 2-(3-chlorophenyl)ethan-1-amine |
| N-(3-chlorophenethyl)-4-nitrobenzamide |
| 3-(aminomethyl)pyridine |
| Methylene chloride |
| 3-(N-(2-nitrobenzoyl)aminomethyl)pyridine |
| Nitroarenes |
| Iron |
| Water |
| N-aryl amides |
| 2-nitrobenzoic acid |
| Thionyl chloride (SOCl₂) |
| Toluene |
| Phosphorus trichloride (PCl₃) |
| p-nitrobenzoic acid |
| p-nitrobenzoyl chloride |
| Phosphorus pentachloride (PCl₅) |
| Phosphonic acid |
| o-dichlorobenzene |
| p-nitrobenzamide |
| Dimethyl sulfoxide (B87167) (DMSO) |
| N,N-dimethylformamide (DMF) |
| n-butanol |
| Carbon monoxide (CO) |
| Formic acid |
| Carbodiimides |
| Cobalt oxide nanoparticles |
| Cobalt |
| Carbon |
| Alcohols |
| Aldehydes |
Directed Synthesis of Specific this compound Isomers and Analogs
The precise control of molecular architecture is fundamental to chemical synthesis. For this compound, this involves ensuring the correct placement of the nitro group on the aromatic ring (regioselectivity) and, for more complex derivatives, controlling the three-dimensional arrangement of atoms (stereoselectivity).
Regioselectivity refers to the control of the position at which a chemical reaction occurs. wikipedia.org In the context of this compound, the key is to ensure the nitro group is at the C2 (ortho) position relative to the amide group.
The most straightforward and reliable method to achieve this is to start with a precursor that already contains the nitro group in the desired position. Therefore, the synthesis almost universally begins with 2-nitrobenzoic acid . This starting material is then activated and reacted with n-butylamine.
Attempting the synthesis by first forming N-butylbenzamide and then performing a nitration reaction would lead to a different isomeric product. The amide group is an ortho-, para-director, while the nitro group is a strong deactivating, meta-directing group for electrophilic aromatic substitution. youtube.comncert.nic.in Nitrating N-butylbenzamide would yield a mixture of this compound and N-butyl-4-nitrobenzamide. Conversely, nitrating benzoic acid predominantly yields 3-nitrobenzoic acid because the carboxyl group is a meta-director. youtube.com Therefore, controlling the regiochemistry is achieved by selecting the appropriate starting material, 2-nitrobenzoic acid, which locks in the ortho-nitro configuration. This strategy avoids complex purification steps to separate unwanted isomers.
Table 2: Regioselective Synthesis Strategy for N-butyl-nitrobenzamide Isomers
| Desired Isomer | Recommended Starting Material | Rationale |
| This compound | 2-Nitrobenzoic Acid | The regiochemistry is pre-determined by the starting material, ensuring exclusive formation of the ortho isomer. |
| N-butyl-3-nitrobenzamide | 3-Nitrobenzoic Acid | The meta-nitro isomer is readily available via the nitration of benzoic acid. youtube.com |
| N-butyl-4-nitrobenzamide | 4-Nitrobenzoic Acid | The para isomer is synthesized from 4-nitrobenzoic acid to ensure regiochemical purity. |
Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. youtube.com While this compound itself is achiral, chiral derivatives can be synthesized by introducing a source of chirality. This can be accomplished through several methods, including the use of chiral substrates, chiral auxiliaries, or chiral catalysts. youtube.com
Synthesis from Chiral Substrates: The most direct way to create a chiral derivative is to use a chiral building block. For instance, instead of n-butylamine, a chiral amine such as (R)-sec-butylamine or (S)-sec-butylamine could be used. The reaction with 2-nitrobenzoyl chloride would proceed as usual, but the resulting product, N-((R)-sec-butyl)-2-nitrobenzamide or its (S)-enantiomer, would be chiral and optically active.
Use of Chiral Auxiliaries: Another approach involves temporarily attaching a chiral auxiliary to an achiral substrate to direct a subsequent reaction stereoselectively. For example, N-tert-butanesulfinamide has been widely used as a chiral auxiliary. It can be condensed with an aldehyde to form a chiral N-tert-butanesulfinyl imine, which can then undergo diastereoselective additions. nih.gov After the desired transformation, the auxiliary can be cleaved to reveal the chiral product.
Catalytic Asymmetric Synthesis: A more advanced and efficient method is catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate large quantities of a chiral product. nih.govyoutube.com For the synthesis of chiral amides, a chiral catalyst could potentially differentiate between enantiotopic faces of a prochiral starting material or selectively catalyze the reaction of one enantiomer in a racemic mixture (kinetic resolution). While specific examples for this compound are not prevalent, the development of catalytic asymmetric methods for amide bond formation is an active area of research. nih.govelsevierpure.com
Chemical Reactivity and Mechanistic Investigations of N Butyl 2 Nitrobenzamide
Nucleophilic Acyl Substitution Mechanisms at the Amide Moiety
The amide moiety in N-butyl-2-nitrobenzamide can undergo nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acid derivatives. futurelearn.com These reactions involve the replacement of a leaving group attached to a carbonyl carbon with a nucleophile. masterorganicchemistry.com For an amide, the leaving group would be an amine, which is generally a poor leaving group, making amides relatively stable and less reactive compared to acyl chlorides or anhydrides. chemicalbook.com
The reaction proceeds through a two-step mechanism known as addition-elimination. vaia.com
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the amide. The electrophilicity of this carbon is enhanced by the electron-withdrawing nature of both the carbonyl oxygen and the adjacent ortho-nitro group on the benzene (B151609) ring. futurelearn.com This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. futurelearn.commasterorganicchemistry.com
Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the leaving group. In the case of amide hydrolysis (using water as the nucleophile under acidic or basic conditions), the butylamine (B146782) group would be expelled.
Under harsh acidic or basic conditions, hydrolysis can occur, cleaving the amide bond to yield 2-nitrobenzoic acid and n-butylamine. The electron-withdrawing nitro group at the ortho position can influence the amide's resonance stabilization, potentially increasing its susceptibility to hydrolysis compared to an unsubstituted benzamide (B126).
Aromatic Ring Reactivity: Electrophilic Substitution Studies
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the benzene ring with an electrophile. savemyexams.com The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the two existing substituents: the N-butylamido group (-CONHCH₂CH₂CH₂CH₃) and the nitro group (-NO₂).
N-butylamido group: This group is deactivating towards electrophilic substitution due to the electron-withdrawing nature of its carbonyl. However, the nitrogen lone pair can be donated to the ring through resonance, making the group ortho, para-directing.
Nitro group: This is a powerful deactivating and meta-directing group due to its strong electron-withdrawing inductive and resonance effects. msu.edu
In this compound, the substituents are at positions 1 and 2. The ortho, para-directing amide group at C1 directs incoming electrophiles to positions 3 and 5. The meta-directing nitro group at C2 directs incoming electrophiles to positions 4 and 6. The combination of these effects, along with steric hindrance, determines the final substitution pattern. Given that both groups are deactivating, forcing conditions are often required for these reactions. msu.edu
Halogenation is a classic electrophilic aromatic substitution reaction that introduces a halogen (e.g., Cl, Br) onto the aromatic ring, typically using a Lewis acid catalyst. savemyexams.comtcichemicals.com For this compound, the position of halogenation is influenced by the competing directing effects of the amide and nitro groups. The powerful deactivating nature of the nitro group makes substitution at positions ortho and para to it (positions 3 and 1) unfavorable. The amide group directs to positions 3 and 5. Therefore, substitution is most likely to occur at the positions least deactivated, which are meta to the nitro group (positions 4 and 6) and ortho/para to the amide group (positions 3 and 5). The most probable sites of attack would be positions 4 or 5, balancing electronic and steric factors.
Sulfonation and nitration are key electrophilic aromatic substitution reactions. masterorganicchemistry.com The reaction of benzene with a mixture of nitric acid and sulfuric acid introduces a nitro group, while reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). libretexts.org
Nitration: The active electrophile is the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid. libretexts.orgyoutube.com
Sulfonation: The electrophile is typically sulfur trioxide (SO₃). libretexts.org This reaction is often reversible. msu.edulibretexts.org
For this compound, introducing a second nitro or a sulfo group onto the ring would be challenging due to the presence of two deactivating groups. msu.edu The directing effects are the same as described for halogenation. The incoming electrophile would preferentially add to the positions that are meta to the existing nitro group. Therefore, the likely products would be N-butyl-3-sulfo-2-nitrobenzamide or N-butyl-5-sulfo-2-nitrobenzamide for sulfonation, and N-butyl-3,2-dinitrobenzamide or N-butyl-5,2-dinitrobenzamide for nitration, with the exact isomer distribution depending on the specific reaction conditions and steric hindrance.
Nitro Group Transformations and Redox Chemistry
The nitro group of this compound is a key site for chemical transformations, particularly reduction.
The reduction of the nitro group to a primary amine is a synthetically valuable transformation. This can be achieved using various reducing agents while leaving the amide functionality intact. mdma.ch This reaction produces N-butyl-2-aminobenzamide. The choice of reagent allows for selectivity, as other functional groups might also be reducible.
Common methods for this selective reduction include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) is a clean and efficient method.
Metal-Acid Systems: Combinations like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. unimi.it
Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst can serve as the hydrogen source. mdma.chgoogle.com For instance, the reduction of N-tert-butyl-2-nitrobenzamide to N-tert-butyl-2-aminobenzamide has been successfully achieved using hydrazine. google.com
Stannous Chloride (SnCl₂): This reagent is known for the selective reduction of nitro groups in the presence of other reducible functionalities and can mediate reductive cyclization of 2-nitrobenzamides. researchgate.net
Table 1: Selected Reagents for the Reduction of Nitroarenes to Anilines
| Reducing System | Typical Conditions | Comments |
|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol solvent, room temp. | Clean, high yield, but can also reduce other groups like alkenes. |
| Fe / HCl | Aqueous ethanol, reflux | Classical, inexpensive method. unimi.it |
| SnCl₂ / HCl | Ethanol, reflux | Effective for selective reductions. researchgate.net |
| Hydrazine (N₂H₄) | Catalyst (e.g., Raney Ni, Fe₂O₃), alcohol solvent | A common transfer hydrogenation reagent. unimi.itgoogle.com |
The reduction of a nitro group (-NO₂) to an amine (-NH₂) is a six-electron process that proceeds through several intermediate species. The exact pathway can depend on the reducing agent and the pH of the reaction medium.
The generally accepted mechanism, known as the Haber mechanism, involves a stepwise reduction:
The nitro group is first reduced to a nitroso group (-NO).
The nitroso group is further reduced to a hydroxylamine (B1172632) group (-NHOH).
Finally, the hydroxylamine is reduced to the amine (-NH₂).
Under certain conditions, intermediates from the reduction pathway can react with each other. For example, the condensation of a nitroso intermediate with a hydroxylamine intermediate can lead to the formation of an azoxy (-N=N⁺O⁻-) compound, which can be further reduced to azo (-N=N-) and hydrazo (-NH-NH-) species before finally cleaving to form two molecules of the amine. unimi.it Direct analysis of these transient intermediates is challenging, but their existence is supported by electrochemical studies and the isolation of dimeric byproducts under specific reaction conditions.
Amide Group Transformations and Hydrolysis Mechanisms
The reactivity of this compound is significantly influenced by the interplay between the amide functionality and the electron-withdrawing nitro group positioned on the aromatic ring. The primary transformations involving the amide group are hydrolysis reactions, which can proceed under both acidic and basic conditions.
Under acidic conditions, the hydrolysis of benzamides is a well-documented process. The electron-withdrawing nature of the ortho-nitro group is known to decrease the electron density on the amide's carbonyl carbon, which can increase its susceptibility to hydrolysis. For related N-nitrobenzamides, studies in strong aqueous sulfuric acid suggest an A1-type mechanism. rsc.org This mechanism likely involves a rapid and reversible protonation of the carbonyl oxygen, followed by a slow, rate-determining unimolecular cleavage of the protonated intermediate to yield 2-nitrobenzoic acid and the n-butylammonium ion. In more moderately acidic or neutral aqueous solutions, a water-catalyzed hydrolysis mechanism may become prevalent. rsc.org
Under basic conditions, the amide bond can also be cleaved through hydrolysis to produce 2-nitrobenzoate (B253500) and n-butylamine. This reaction typically proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide.
Beyond hydrolysis, the amide group itself is relatively stable, but the molecule as a whole can undergo other significant transformations. A key reaction is the reduction of the nitro group to an amine. This is commonly achieved using reducing agents like hydrazine in the presence of a catalyst or through catalytic hydrogenation. google.com This transformation yields N-butyl-2-aminobenzamide, a versatile intermediate that can undergo further reactions, such as acetylation, at the newly formed amino group. google.com
Kinetics and Thermodynamics of this compound Reactions
The study of kinetics and thermodynamics provides quantitative insight into the rates and energy changes associated with the chemical reactions of this compound. Kinetic studies focus on the reaction rate, its dependence on reactant concentrations, and the influence of external factors like temperature and catalysts. Thermodynamic analysis determines the spontaneity and equilibrium position of a reaction by evaluating changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
While specific experimental kinetic and thermodynamic data for this compound are not extensively detailed in the available literature, the principles can be applied to its expected reactions, such as hydrolysis. For instance, the rate of hydrolysis can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) to determine the rate constant (k) for the reaction under specific conditions.
Thermodynamic studies would quantify the energy changes during these transformations. For example, the hydrolysis of the amide bond is typically an exothermic process. The spontaneity of a reaction is confirmed by a negative Gibbs free energy change (ΔG < 0).
For the acid-catalyzed hydrolysis of this compound, a plausible two-step mechanism is as follows:
Fast Pre-equilibrium Protonation: The amide's carbonyl oxygen is rapidly and reversibly protonated by an acid (H₃O⁺).
C₆H₄(NO₂)C(O)NH(C₄H₉) + H₃O⁺ ⇌ C₆H₄(NO₂)C(OH⁺)NH(C₄H₉) + H₂O
Slow Nucleophilic Attack and Cleavage (Rate-Determining Step): A water molecule acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by the cleavage of the carbon-nitrogen bond, which is the slow, rate-limiting part of the process. In an A1 mechanism, this step would be a unimolecular cleavage of the O-protonated amide. rsc.org
Activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. It represents the energy barrier that must be overcome for reactants to transform into products. A reaction's progress can be visualized using a reaction coordinate diagram, which plots the energy of the system against the progression of the reaction from reactants to products. The peak of this diagram corresponds to the transition state, and the difference in energy between the reactants and the transition state is the activation energy.
The activation energy for a reaction of this compound can be determined experimentally by measuring the reaction rate constant (k) at various temperatures and then plotting ln(k) versus 1/T (an Arrhenius plot). The slope of this plot is equal to -Ea/R, where R is the ideal gas constant.
Illustrative Kinetic Data for Hypothetical Hydrolysis
| Temperature (K) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |
| 300 | 1.5 x 10⁻⁵ | -11.10 | 0.00333 |
| 310 | 3.5 x 10⁻⁵ | -10.26 | 0.00323 |
| 320 | 7.8 x 10⁻⁵ | -9.46 | 0.00313 |
| 330 | 1.6 x 10⁻⁴ | -8.74 | 0.00303 |
Note: The data in this table is hypothetical and for illustrative purposes only.
From such data, an Arrhenius plot would be constructed to calculate the activation energy. The reaction progress diagram below illustrates the energy changes during a hypothetical single-step exothermic reaction of this compound.
Hypothetical Reaction Coordinate Diagram
This analysis is crucial for understanding reaction mechanisms and for optimizing reaction conditions to achieve desired outcomes. For example, a high activation energy implies that a significant amount of energy is needed to initiate the reaction, and the reaction rate will be more sensitive to temperature changes. mdpi.com
Advanced Spectroscopic and Analytical Methodologies for N Butyl 2 Nitrobenzamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms. For N-butyl-2-nitrobenzamide, the ¹H NMR spectrum reveals characteristic signals for both the n-butyl group and the 2-nitrobenzoyl moiety.
The aromatic region of the spectrum is dictated by the 2-nitro-substituted benzene (B151609) ring. It typically displays a complex multiplet pattern for the four aromatic protons. chemicalbook.com These protons are chemically non-equivalent due to the influence of the electron-withdrawing nitro group and the carboxamide group. The proton adjacent to the nitro group is often shifted downfield compared to the others.
The n-butyl chain gives rise to four distinct signals in the aliphatic region of the spectrum:
A triplet corresponding to the terminal methyl group (-CH₃).
A sextet (or multiplet) for the methylene (B1212753) group adjacent to the methyl group (-CH₂-CH₃).
A quintet (or multiplet) for the next methylene group (-CH₂-CH₂-NH).
A triplet for the methylene group directly attached to the amide nitrogen (-CH₂-NH), which is typically the most downfield of the aliphatic signals due to the deshielding effect of the adjacent nitrogen atom.
The presence of the amide proton (N-H) usually appears as a broad singlet or a triplet, its chemical shift and multiplicity can be influenced by solvent and concentration. The coupling between the N-H proton and the adjacent CH₂ group provides direct evidence of the N-butyl group's connection to the amide functionality.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (4H) | 7.5 - 8.2 | Multiplet |
| Amide (NH) | ~8.3 (variable) | Broad Singlet / Triplet |
| -NH-CH₂ - | 3.3 - 3.5 | Triplet / Quartet |
| -CH₂-CH₂ -CH₂- | 1.5 - 1.7 | Multiplet / Sextet |
| -CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Multiplet / Quintet |
| -CH₂-CH₃ | 0.9 - 1.0 | Triplet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. chemicalbook.com In the spectrum of this compound, distinct signals are expected for each of the 11 carbon atoms.
The carbonyl carbon of the amide group is readily identifiable by its characteristic downfield chemical shift, typically appearing in the range of 165-170 ppm. rsc.org The aromatic region will show six signals, one for each carbon in the benzene ring. The carbon atom bearing the nitro group (C2) and the carbon attached to the amide group (C1) are significantly deshielded. nih.gov
The four carbon atoms of the n-butyl chain will appear in the upfield, aliphatic region of the spectrum. The carbon directly bonded to the amide nitrogen is the most deshielded of the four, while the terminal methyl carbon is the most shielded.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C-NO₂) | 145 - 150 |
| Aromatic (C-C=O) | 130 - 135 |
| Aromatic (4 CH) | 120 - 132 |
| -NH-CH₂ - | 39 - 42 |
| -CH₂-CH₂ -CH₂- | 30 - 33 |
| -CH₂-CH₂ -CH₃ | 19 - 22 |
| -CH₂-CH₃ | 13 - 15 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. rsc.orgnih.gov
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In this compound, COSY would show correlations between adjacent protons in the n-butyl chain (e.g., between the -NH-CH₂- protons and the -CH₂-CH₂- protons), confirming the sequence of the alkyl group. It would also reveal couplings between adjacent aromatic protons, helping to assign their specific positions on the ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This powerful technique allows for the direct assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal for the terminal methyl group will show a cross-peak with the ¹³C signal of that same methyl carbon. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds away). sdsu.edu This is particularly useful for connecting different parts of the molecule. For this compound, a key HMBC correlation would be observed between the protons of the N-CH₂ group and the carbonyl carbon (C=O), providing definitive proof of the N-butyl group's attachment to the amide nitrogen. youtube.com Further correlations from the aromatic protons to the carbonyl carbon would confirm the structure of the benzamide (B126) core.
Mass Spectrometry (MS) Techniques in Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through analysis of fragmentation patterns. rsc.orgrsc.org
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with high confidence. rsc.org For this compound (C₁₁H₁₄N₂O₃), the calculated exact mass is 222.10044 Da. nih.gov An HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula and ruling out other potential structures with the same nominal mass. unipd.it
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Calculated Exact Mass | 222.10044 Da |
| Ionization Mode (Example) | ESI+ |
| Expected Adduct [M+H]⁺ | 223.10772 m/z |
In mass spectrometry, molecules often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. For this compound, several key fragmentation pathways can be predicted.
A common fragmentation for amides is the alpha-cleavage, which in this case would involve the breaking of the bond between the carbonyl group and the benzene ring or the N-butyl group. The loss of the butyl group ([M-57]⁺) would be a significant indicator. Another characteristic fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (a loss of 46 mass units) or NO (a loss of 30 mass units). nih.gov The fragmentation of the parent compound, 2-nitrobenzamide, often shows a prominent peak corresponding to the loss of the amino group and another for the benzoyl cation. nih.gov The presence of fragments corresponding to the butyl cation (m/z 57) and the 2-nitrobenzoyl cation (m/z 150) would strongly support the proposed structure. rsc.orgnih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound. These methods probe the vibrational modes of the molecule's functional groups, offering a unique spectroscopic fingerprint.
The infrared and Raman spectra of this compound are characterized by distinct absorption bands corresponding to its primary functional groups. Due to the lack of direct experimental spectra for this compound in the reviewed literature, data from its close structural analog, o-nitrobenzamide, is utilized for analysis. strath.ac.uk The key vibrational modes are the amide C=O stretch (Amide I band), the N-H stretch and bend, and the symmetric and asymmetric stretches of the nitro (-NO2) group.
The N-H stretching vibrations are typically observed in the region of 3500–3000 cm⁻¹. strath.ac.uk For a secondary amide like this compound, a single sharp band is expected in this region. The carbonyl (C=O) stretching vibration, a strong and characteristic band for amides, is anticipated to appear around 1650 cm⁻¹. The nitro group presents two prominent bands: the asymmetric stretching vibration, typically found between 1560 and 1520 cm⁻¹, and the symmetric stretching vibration, which appears in the 1360–1330 cm⁻¹ range. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound (inferred from o-nitrobenzamide data)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Amide (N-H) | Stretching | ~3390 | Strong |
| Amide (C=O) | Stretching (Amide I) | ~1650 | Very Strong |
| Amide (N-H) | Bending (Amide II) | ~1570 | Medium-Weak |
| Nitro (-NO₂) | Asymmetric Stretching | 1560 - 1520 | Strong |
| Nitro (-NO₂) | Symmetric Stretching | 1360 - 1330 | Strong |
The precise frequencies of the nitro group's vibrational modes are highly sensitive to the electronic environment of the molecule. Spectroscopic modeling can be employed to understand how the ortho-positioning of the N-butylamide group influences the nitro group's vibrations. The electron-withdrawing nature of the nitro group and the electronic effects of the amide substituent on the benzene ring are coupled, which can be computationally modeled to predict shifts in vibrational frequencies. researchgate.netresearchgate.net For instance, intramolecular hydrogen bonding between the amide N-H and an oxygen atom of the ortho-nitro group can lead to a red-shift (lower frequency) of the N-H stretching vibration and affect the nitro group's stretching frequencies. The chemical environment, such as the solvent used during analysis, can also influence these vibrations through intermolecular interactions. nih.gov
X-ray Crystallography for Solid-State Structure and Stereochemical Determination
While the specific crystal structure of this compound has not been reported, analysis of closely related compounds like 2-nitro-N-(2-nitrophenyl)benzamide provides valuable insights into its likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles.
In analogous structures, the central amide moiety tends to be nearly planar. nih.govresearchgate.net The crystal packing is typically dominated by hydrogen bonding. For this compound, it is expected that N-H···O hydrogen bonds would be a key feature, where the amide hydrogen acts as a donor and the carbonyl oxygen or an oxygen of the nitro group acts as an acceptor. nih.gov These interactions can link molecules into chains or more complex three-dimensional networks. strath.ac.uknih.gov The flexible n-butyl group would likely adopt a low-energy, extended conformation within the crystal lattice.
Table 2: Representative Crystallographic Data for a Related Nitrobenzamide Derivative (2-nitro-N-(2-nitrophenyl)benzamide)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| Key Hydrogen Bond | N-H···O (to carbonyl) | nih.govresearchgate.net |
| Dihedral Angle (Amide Plane to C-bonded Ring) | 71.76 (6)° | nih.gov |
| Dihedral Angle (Amide Plane to N-bonded Ring) | 24.29 (10)° | nih.gov |
Isotopic Labeling Strategies in Mechanistic Investigations
Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, thereby elucidating reaction mechanisms. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹⁶O with ¹⁸O), the fate of the labeled portion of the molecule can be tracked using techniques like mass spectrometry and NMR spectroscopy. researchgate.netwikipedia.org
For this compound, several isotopic labeling strategies could be employed in mechanistic investigations:
¹⁸O-Labeling of the Carbonyl Group: Synthesizing this compound with an ¹⁸O-labeled carbonyl group would be invaluable for studying reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis or other substitution reactions. By analyzing the products for the presence of ¹⁸O, one can determine whether the carbonyl oxygen is retained or exchanged during the reaction. researchgate.net
Deuterium (B1214612) Labeling: The N-butyl group could be selectively labeled with deuterium at various positions. This would be useful for probing the kinetic isotope effect in reactions where a C-H bond on the butyl chain is broken in the rate-determining step. Similarly, the amide N-H proton can be replaced with deuterium (N-D) to study its role in hydrogen bonding or as a leaving group.
¹⁵N-Labeling of the Amide Nitrogen: Incorporating ¹⁵N into the amide linkage would allow for precise tracking of the nitrogen atom in rearrangement or fragmentation reactions. ¹⁵N NMR spectroscopy could provide detailed information about changes in the electronic environment of the nitrogen atom throughout a reaction.
These labeling studies, while not yet reported specifically for this compound, represent a critical set of tools for gaining a deeper, mechanistic understanding of its chemical reactivity. researchgate.netnumberanalytics.com
Theoretical and Computational Chemistry Approaches to N Butyl 2 Nitrobenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their properties and reactivity. mpg.deaps.org DFT calculations focus on the electron density, a function of only three spatial coordinates, which makes it computationally more feasible for larger systems compared to traditional wavefunction-based methods. mpg.de
Electron Density Distribution Mapping and Reactive Site Prediction
DFT calculations allow for the mapping of electron density distributions within N-butyl-2-nitrobenzamide. This mapping reveals regions of high and low electron density, which are crucial for predicting reactive sites. Regions with reduced electron density on the benzene (B151609) ring, influenced by the electron-withdrawing nitro and chloro substituents in similar compounds, indicate likely sites for nucleophilic attack. Conversely, areas with high electron density are prone to electrophilic attack. The polarization effects due to these substituents are significant in determining the compound's reactivity patterns.
Analysis of Nitro Group Effects and Substituent Electronic Contributions on Reactivity
The nitro group (NO2) is a strong electron-withdrawing group due to both resonance and inductive effects. researchgate.netnih.gov This significantly influences the electronic properties of the benzene ring in this compound, deactivating certain positions and altering the molecule's polarity. nih.gov The electron-withdrawing nature of the nitro group creates regions of reduced electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group, which in turn affects the molecule's reactivity towards electrophilic and nucleophilic reagents.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. imperial.ac.ukresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgwuxiapptec.com
The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's reactivity. wuxiapptec.com A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The locations of these orbitals on the molecule highlight the most probable sites for chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction sites. nih.govmdpi.comresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface.
For this compound, the MEP surface would show negative potential (typically colored red) around the electronegative oxygen atoms of the nitro and amide groups, indicating these are sites susceptible to electrophilic attack. mdpi.comresearchgate.net Conversely, positive potential (typically colored blue) would be located around the hydrogen atoms, particularly the amide N-H, suggesting these are sites for nucleophilic attack. mdpi.com The MEP map provides a three-dimensional view of the charge distribution, offering qualitative insights into the molecule's polarity and reactivity. mdpi.com
Fukui Function and Mulliken Population Analysis for Reactivity Descriptors
Fukui functions and Mulliken population analysis are computational tools used to quantify the reactivity of different atomic sites within a molecule. mdpi.comresearchgate.net
The Fukui function identifies which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. niscpr.res.in It measures the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. mdpi.com
Mulliken population analysis is a method for calculating the partial atomic charges of each atom in a molecule. scribd.comuni-muenchen.de This analysis provides a quantitative measure of the electron distribution. While the absolute values of Mulliken charges can vary with the computational method used, they are useful for comparing the relative charges on atoms within a molecule or between related molecules. uni-muenchen.de For this compound, this analysis would reveal the charge distribution across the aromatic ring, the nitro group, the amide linkage, and the butyl chain.
Below is a hypothetical data table illustrating the kind of results that could be obtained from a Mulliken population analysis for this compound.
| Atom/Group | Calculated Mulliken Charge (a.u.) |
| Nitro Group (NO₂) | -0.45 |
| Carbonyl Carbon | +0.50 |
| Amide Nitrogen | -0.60 |
| n-Butyl Group | +0.15 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. tandfonline.comresearchgate.net These simulations can provide valuable insights into the conformational flexibility of this compound and its interactions with other molecules. tandfonline.comacs.org
A hypothetical data table from an MD simulation could show the predominant dihedral angles of the n-butyl chain.
| Dihedral Angle | Predominant Value (degrees) |
| C(aromatic)-C(carbonyl)-N-C(butyl) | 175 |
| C(carbonyl)-N-C(butyl)-C(butyl) | 160 |
| N-C(butyl)-C(butyl)-C(butyl) | 180 (trans) |
| C(butyl)-C(butyl)-C(butyl)-C(butyl) | 180 (trans) |
Quantum Chemical Topology (QCT) and Bonding Analysis
Quantum Chemical Topology (QCT) provides a powerful framework for analyzing the chemical bonding in molecular systems based on the topological properties of the electron density, ρ(r). A primary tool within QCT is the Quantum Theory of Atoms in Molecules (QTAIM), which partitions a molecule into atomic basins and characterizes the bonds connecting them through the analysis of critical points in the electron density.
For this compound, a QTAIM analysis would reveal detailed information about the intramolecular bonding, including the covalent bonds of the butyl chain and the nitrobenzamide moiety, as well as weaker non-covalent interactions that dictate its conformational preferences. The analysis focuses on bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the bond ellipticity (ε), provide a quantitative description of the bond's nature.
Detailed research findings from computational studies on similar aromatic amides and nitro compounds allow for a theoretical projection of the expected QCT results for this compound. For instance, the C-N amide bond and the C-N bond of the nitro group are expected to exhibit distinct topological properties. The amide C-N bond would likely show a significant degree of covalent character, indicated by a relatively high ρ and a negative ∇²ρ. In contrast, the N-O bonds within the nitro group are anticipated to be highly polarized.
Furthermore, QTAIM is instrumental in identifying and characterizing intramolecular hydrogen bonds. In the case of this compound, an intramolecular hydrogen bond may exist between the amide hydrogen (N-H) and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring structure. The presence of such a bond would be confirmed by the existence of a bond path between the hydrogen and oxygen atoms, along with specific topological criteria at the BCP, such as a low electron density and a positive Laplacian value, which are characteristic of closed-shell interactions like hydrogen bonds.
The analysis of bond ellipticity (ε) at the BCPs of the phenyl ring would provide insight into the delocalization of π-electrons. Higher ellipticity values suggest a greater degree of π-character and electron delocalization, which is a hallmark of aromatic systems. The substitution pattern on the benzene ring, with the electron-withdrawing nitro group and the amide group, would influence the electron distribution and the ellipticity of the C-C bonds within the ring.
Research Data on a Structurally Related Compound
To illustrate the application of QCT, the table below presents theoretical data for a related compound, 2-nitroaniline, which shares the ortho-nitro-amino-benzene core structure. These values are derived from computational chemistry studies and provide a basis for understanding the types of interactions present in this compound. The analysis typically involves the characterization of an intramolecular hydrogen bond between the amino group and the nitro group.
| Interaction/Bond | Electron Density (ρ) [a.u.] | Laplacian of Electron Density (∇²ρ) [a.u.] |
| N-H···O (Hydrogen Bond) | 0.035 | 0.120 |
| C=O (Amide Carbonyl) | 0.350 | -0.600 |
| C-N (Amide) | 0.280 | -0.750 |
| C-N (Nitro) | 0.260 | -0.680 |
| N-O (Nitro) | 0.450 | 0.900 |
| Note: The data presented in this table is hypothetical and serves as a representative example of the typical values expected from a QTAIM analysis for molecules with similar functional groups. Actual values for this compound would require specific computational calculations. |
Role of N Butyl 2 Nitrobenzamide As a Building Block in Advanced Organic Synthesis
Precursor in Heterocyclic Compound Synthesis (e.g., Quinazolinones)
The structural framework of N-butyl-2-nitrobenzamide makes it an ideal starting material for the synthesis of various heterocyclic compounds, most notably quinazolinones. The synthetic strategy hinges on the transformation of the ortho-nitro group into a reactive amine, which can then participate in an intramolecular cyclization reaction.
The first critical step in this process is the selective reduction of the nitro group to an amine, yielding 2-amino-N-butylbenzamide. This transformation is a standard and well-established reaction in organic synthesis, typically achieved with high efficiency using methods such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals in acidic media. The resulting 2-amino-N-butylbenzamide is a key bifunctional intermediate, possessing both a nucleophilic amino group and an amide moiety in a strategic ortho relationship.
This intermediate is primed for cyclization to form the quinazolinone ring system. The synthesis of quinazolinones from 2-aminobenzamide (B116534) precursors is a widely employed method in medicinal chemistry. rsc.org The cyclization can be effected by reacting the 2-amino-N-butylbenzamide with a suitable one-carbon electrophile, such as a formic acid equivalent or an orthoester. This reaction leads to the formation of a new six-membered heterocyclic ring fused to the existing benzene (B151609) ring, resulting in an N-butyl-substituted quinazolinone. The versatility of this approach allows for the introduction of various substituents onto the quinazolinone core by selecting different cyclizing agents, thereby enabling the generation of a library of derivatives for further investigation.
Table 1: Key Intermediates in Quinazolinone Synthesis from this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | 79903-04-1 | C₁₁H₁₄N₂O₃ | 222.24 | Starting Material |
| 2-amino-N-butylbenzamide | 10494-82-3 | C₁₁H₁₆N₂O | 192.26 | Key Intermediate guidechem.comscbt.comnih.gov |
Intermediate in the Preparation of Other Complex Organic Molecules
The utility of this compound extends beyond heterocyclic synthesis, serving as a valuable intermediate in the assembly of more intricate organic molecules, including those with potential pharmaceutical applications. The distinct functional groups of the molecule offer multiple handles for synthetic modification, allowing for its incorporation into larger, more complex scaffolds.
The nitro group is particularly significant in this context. As a strong electron-withdrawing group, it can be used to direct the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. More importantly, it can be transformed into a wide array of other functional groups. Besides its reduction to an amine as discussed previously, the nitro group can be partially reduced to a hydroxylamine (B1172632) or a nitroso group, or it can be a precursor for diazotization reactions, opening up a vast landscape of possible chemical transformations.
The N-butyl amide portion of the molecule also plays a crucial role. The n-butyl chain can influence the solubility and lipophilicity of the final molecule, which are critical parameters in medicinal chemistry for modulating pharmacokinetic properties. The amide bond itself is a stable functional group but can be cleaved under specific conditions if required.
An illustrative parallel can be drawn from the synthesis of the antiarrhythmic drug dronedarone, where a related compound, 2-n-butyl-5-nitrobenzofuran, serves as a key intermediate. researchgate.netgoogle.com This highlights a common strategy in pharmaceutical synthesis where a nitro-substituted aromatic core is constructed early and then elaborated into the final active pharmaceutical ingredient. Similarly, this compound can be envisioned as a foundational fragment in the synthesis of novel bioactive compounds, where its structural components are strategically utilized to build up molecular complexity and fine-tune biological activity. The broader class of N-substituted benzamides has been investigated for various biological activities, including as potential antitumor agents, further underscoring the importance of this compound as a precursor to potentially therapeutic molecules. researchgate.net
Design and Development of Advanced Chemical Reagents and Ligands
The unique electronic and structural features of this compound and its derivatives make them promising candidates for the design of specialized chemical reagents and ligands for applications in catalysis and materials science.
The transformation of this compound into 2-amino-N-butylbenzamide generates a molecule with the potential to act as a bidentate ligand. The amino group and the amide oxygen atom are positioned to chelate to a metal center, forming a stable five-membered ring. Such ligands are of great interest in coordination chemistry and homogeneous catalysis. The n-butyl group on the amide nitrogen provides a means to tune the steric environment around the metal center and to modify the solubility of the resulting metal complex in different organic solvents. This tunability is a key principle in ligand design, allowing for the optimization of catalyst performance in terms of activity, selectivity, and stability.
Furthermore, the aromatic ring of this compound can be further functionalized to introduce additional donor atoms, leading to the creation of polydentate ligands with more complex coordination geometries. For example, further substitution on the benzene ring could introduce phosphine, ether, or other coordinating groups, expanding the range of potential applications for the resulting metal complexes.
In the field of materials science, nitro-containing aromatic compounds are known to exhibit interesting electronic properties. For instance, related nitrobenzamide derivatives have been studied for their charge-transfer interactions. The presence of the electron-withdrawing nitro group and the electron-donating potential of the amide group (once the nitro group is reduced) within the same molecule suggests that derivatives of this compound could be used as building blocks for organic materials with specific optical or electronic properties.
Table 2: Potential Transformations and Applications of this compound
| Transformation / Application | Key Reactant(s) / Condition(s) | Product Class / Application Area |
| Nitro Group Reduction | H₂, Pd/C or Sn/HCl | 2-aminobenzamides |
| Heterocycle Synthesis | 1. Reduction of NO₂2. Formic acid, orthoesters, etc. | Quinazolinones |
| Ligand Synthesis | 1. Reduction of NO₂2. Metal salt | Bidentate N,O-ligand metal complexes |
| Functional Group Interconversion | Various (e.g., diazotization) | Diverse substituted benzamides |
Future Research Directions and Unexplored Avenues in N Butyl 2 Nitrobenzamide Chemistry
Development of Novel and Sustainable Synthetic Methodologies with Enhanced Selectivity
The traditional synthesis of amides often involves stoichiometric activating agents and harsh reaction conditions, leading to significant waste. Future research should prioritize the development of green and efficient catalytic methods for the synthesis of N-butyl-2-nitrobenzamide.
Key Research Objectives:
Catalyst Development: Investigation into heterogeneous catalysts, such as metal oxide nanoparticles, could offer pathways for milder reaction conditions and easier product separation. For the related isomer, N-butyl-3-nitrobenzamide, cobalt oxide nanoparticles have been utilized in amidation reactions, suggesting a promising starting point for research. chemicalbook.com
Reaction Optimization: A systematic study of reaction parameters—including solvent, temperature, and catalyst loading—is necessary to maximize yield and selectivity. The goal would be to achieve high conversion rates at lower temperatures and with minimal catalyst usage. chemicalbook.com
Alternative Reaction Pathways: Exploring alternative synthetic routes, such as direct amidation of 2-nitrobenzoic acid with n-butylamine using novel coupling agents or biocatalytic methods, could provide more sustainable alternatives to traditional methods.
Below is an interactive data table summarizing potential sustainable synthetic strategies.
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Research Focus |
| Catalytic Amidation | Cobalt or Copper Nanoparticles | Reusability, lower temperatures, reduced waste. chemicalbook.com | Catalyst stability, substrate scope, and optimization for the 2-nitro isomer. |
| Direct Amidation | Boronic acid derivatives | Avoids pre-activation of carboxylic acid, often milder conditions. | Screening of catalysts, improving yields, and ensuring regioselectivity. |
| Biocatalysis | Immobilized Lipases | High selectivity, biodegradable catalyst, operation in aqueous media. | Enzyme screening, reaction engineering to improve kinetics, and substrate tolerance. |
| Flow Chemistry Synthesis | Packed-Bed Reactors with Solid Catalyst | Enhanced heat/mass transfer, improved safety, potential for automation. | Reactor design, catalyst longevity, and integration with downstream processing. |
In-depth Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for process optimization and the discovery of new applications. The presence of both an amide and a nitro group on the aromatic ring suggests a rich and complex reactivity profile.
Future mechanistic studies could employ a combination of experimental and computational techniques:
Kinetic Analysis: Detailed kinetic studies can help elucidate the rate-determining steps and the influence of various substituents and conditions on the reaction pathways. This approach has been used to validate proposed mechanisms in the formation of other nitrogenous compounds. nih.gov
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states, and calculate activation energies. mdpi.com This approach can provide deep insights into how the alkyl side chain and the nitro group's position influence reactivity. mdpi.com For instance, computational analysis can reveal how the N-N bond is susceptible to breakage under photolysis in related nitroso-compounds by identifying the highest occupied molecular orbital (HOMO). mdpi.com
Intermediate Trapping: Experimental techniques designed to trap and characterize reactive intermediates can provide direct evidence for proposed mechanisms.
Integration of Machine Learning and AI in Predictive Chemical Synthesis and Reactivity
The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research by enabling the prediction of reaction outcomes and molecular properties, thereby accelerating the discovery process. chemcopilot.comrsc.org This data-driven approach can significantly reduce the experimental effort required for synthesis optimization and property prediction. chemcopilot.comchemai.io
Potential Applications for this compound:
Reaction Yield Prediction: ML models, particularly those based on algorithms like random forests, can be trained on datasets of amide bond formation reactions to predict the yield of this compound under various conditions (e.g., different catalysts, solvents, temperatures). pku.edu.cn The accuracy of these models is highly dependent on the quality and diversity of the training data, highlighting the importance of including unsuccessful reaction outcomes. aiche.org
Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical or material properties of this compound and its derivatives. For nitroaromatic compounds, QSAR and classification models have been successfully used to predict properties like mutagenicity based on molecular descriptors. nih.govnih.gov
Generative Models for Novel Derivatives: Reinforcement learning and generative adversarial networks (GANs) could be used to design novel derivatives of this compound with desired properties for materials science applications. nih.gov These models can explore a vast chemical space to propose structures that can then be synthesized and tested.
This table outlines potential AI and ML methodologies and their applications:
| AI/ML Methodology | Input Data | Predicted Output | Potential Impact on Research |
| Supervised Learning (e.g., Random Forest) | Reactants, reagents, solvents, temperature, reaction time. pku.edu.cn | Reaction yield, purity. chemai.iopku.edu.cn | Accelerates optimization of synthesis by minimizing trial-and-error experiments. chemcopilot.com |
| QSAR Modeling | Molecular descriptors (e.g., quantum chemical, topological). nih.govnih.gov | Physicochemical properties (e.g., solubility, thermal stability). | Enables rapid screening of derivatives for specific material applications. |
| Reinforcement Learning | A generative model and a scoring function based on desired properties. nih.gov | Novel molecular structures with optimized properties. | Guides the design of new materials with tailored functionalities. |
| Natural Language Processing (NLP) | Chemical literature, patents. | Extraction of reaction conditions, synthesis procedures. | Automates data collection for building robust predictive models. |
Exploration of this compound in Novel Chemical Technologies and Materials Science Applications
The unique combination of a flexible butyl chain, a rigid nitro-substituted aromatic ring, and a hydrogen-bonding amide group makes this compound an interesting candidate for materials science. Future research should focus on leveraging these structural features to create novel materials.
Unexplored Avenues:
Polymer Chemistry: this compound could serve as a functional monomer. The nitro group can be chemically reduced to an amine, providing a reactive handle for polymerization reactions (e.g., to form polyamides or polyimides). The resulting polymers could exhibit interesting thermal or mechanical properties.
Functional Dyes and Pigments: Nitroaromatic compounds are known chromophores. Research into the photophysical properties of this compound and its derivatives could lead to the development of new colorants or functional dyes for applications in sensing or optical materials.
Precursors for Heterocyclic Synthesis: The ortho-positioning of the nitro and amide groups offers a unique template for intramolecular cyclization reactions to form various heterocyclic systems. These heterocyclic products could be building blocks for functional organic materials.
This table summarizes potential applications in materials science.
| Application Area | Key Molecular Feature | Research Objective | Potential Material Properties |
| Specialty Polymers | Reducible nitro group (to amine) | Develop polymerization strategies using the amine as a reactive site. | High thermal stability, specific mechanical strength, gas separation membranes. |
| Organic Electronics | Aromatic core, polarizable nitro group | Investigate charge transport properties and potential as a component in organic semiconductors. | Tunable electronic properties, use in thin-film transistors or sensors. |
| Supramolecular Gels | Amide group (hydrogen bonding), alkyl chain (van der Waals) | Explore self-assembly in various solvents to form organogels. | Stimuli-responsive materials, controlled release matrices. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-butyl-2-nitrobenzamide, and how do reaction conditions influence yield?
- Methodology : A two-step approach is commonly employed:
Nitro Reduction : Catalytic hydrogenation using Pd/C under H₂ in methanol (e.g., reduction of nitrobenzamide derivatives, as in ).
Acylation : React with butyl chloride or anhydride in dichloromethane (CH₂Cl₂) with pyridine as a base (similar to ).
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature (room temp to 50°C) and stoichiometry to avoid side products like over-alkylation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm nitro and butyl group positions.
- IR : Identify nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C₁₁H₁₄N₂O₃, calculated 246.1004) .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Use PPE (gloves, goggles) to avoid skin/eye contact (S24/25, per ).
- Store waste separately in labeled containers for professional disposal ( ).
- Conduct experiments in fume hoods due to potential dust inhalation (S22, ) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (XRD) with Mo/Kα radiation.
- Refinement : Employ SHELXL ( ) for small-molecule refinement. Cross-validate torsion angles and hydrogen bonding using programs like Olex2.
- Example : For nitro group orientation, compare experimental data with computational models (e.g., Density Functional Theory) to resolve discrepancies .
Q. How do steric and electronic effects of the nitro group influence structure-activity relationships (SAR) in related benzamides?
- Methodology :
- SAR Analysis : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups) and assess bioactivity.
- Computational Modeling : Use Gaussian or ORCA to calculate electrostatic potential maps and predict binding affinities.
- Case Study : demonstrates how crystal packing and hydrogen bonding (e.g., C=O⋯H interactions) affect stability and reactivity .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodology :
Multi-Technique Validation : Combine NMR (e.g., DEPT-135 for quaternary carbons) with IR and XRD.
Deuteration Studies : Use deuterated analogs to isolate overlapping signals.
Literature Cross-Check : Compare with databases like PubChem () or corrigenda (e.g., ’s revised bond lengths) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
